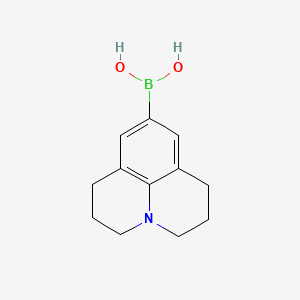

9-Julolidine boronic acid

Description

Propriétés

IUPAC Name |

1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BNO2/c15-13(16)11-7-9-3-1-5-14-6-2-4-10(8-11)12(9)14/h7-8,15-16H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYBWUXYYINOPAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C3C(=C1)CCCN3CCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374819 | |

| Record name | 9-julolidine boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

391248-18-3 | |

| Record name | B-(2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=391248-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-julolidine boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Julolidine boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Challenges for 9 Julolidine Boronic Acid and Its Derivatives

Direct Synthetic Approaches to 9-Julolidine Boronic Acid

Direct synthetic strategies offer the allure of atom economy and shorter synthetic sequences. However, the inherent reactivity of the julolidine (B1585534) nucleus presents considerable hurdles.

Historical Challenges and Reported Limitations

Historically, the direct synthesis of this compound has been challenging. The core issue stems from the high electron density of the julolidine aromatic ring. The conformational rigidity of the fused ring system allows for efficient overlap between the nitrogen's non-bonding electron pair and the aromatic π-system, making the ring highly activated towards electrophiles. researchgate.net This heightened reactivity, however, also makes the molecule susceptible to undesirable side reactions, especially under the harsh conditions often associated with traditional electrophilic aromatic substitution. Early attempts at functionalization, such as nitrosation, were reported to be unsuccessful, leading to the formation of unidentified red solids, likely polymeric materials. beilstein-journals.org This suggests that direct borylation using strong electrophilic boron reagents would likely suffer from similar limitations, including poor regioselectivity, oxidation, and polymerization, resulting in low yields and difficult purification. beilstein-journals.orgresearchgate.net

Organolithium Formation and Electrophilic Quenching Strategies

A more controlled direct approach involves the formation of an organolithium intermediate followed by electrophilic quenching. This strategy leverages the principles of directed ortho metalation (DoM), where a heteroatom directs the deprotonation to an adjacent position. In julolidine, the nitrogen atom of the fused heterocyclic system directs lithiation preferentially to the C-9 position.

The process involves treating julolidine with a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi), typically at low temperatures (-78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF). This deprotonation generates a highly reactive 9-julolidyllithium species. This intermediate is then quenched in situ by adding a boron electrophile, most commonly a trialkyl borate like trimethyl borate, B(OMe)₃. Subsequent acidic workup hydrolyzes the resulting boronate ester to afford this compound. While this method offers good regioselectivity, it is technically demanding, requiring strict exclusion of air and moisture to prevent the quenching of the highly basic organolithium intermediate. While the direct deprotonation of the parent julolidine is feasible, a related and often more reliable approach involves a lithium-halogen exchange, starting from 9-bromojulolidine and n-BuLi to generate the same 9-julolidyllithium intermediate. researchgate.net

C-H Borylation Methodologies

Modern advancements in catalysis have introduced C-H borylation as a powerful and direct method for synthesizing aryl boronic acids. This approach utilizes transition-metal catalysts, most notably iridium-based systems, to directly convert an aromatic C-H bond into a C-B bond.

For the synthesis of this compound, an iridium catalyst, such as [Ir(OMe)(COD)]₂, in combination with a suitable ligand (e.g., a bipyridine derivative), would be employed. The reaction couples julolidine with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂). The regioselectivity of iridium-catalyzed C-H borylation is primarily governed by steric factors, with the catalyst preferentially attacking the most accessible C-H bond. In the case of julolidine, the C-9 position is sterically unhindered, making it a prime target for borylation. The electron-rich nature of the ring further facilitates the C-H activation step. This method offers the advantage of milder reaction conditions compared to the organolithium approach and high atom economy. However, catalyst inhibition by coordination of the nitrogen lone pair to the iridium center can be a potential challenge, sometimes requiring careful selection of ligands and reaction conditions to achieve high efficiency.

Indirect Synthesis and Derivatization Strategies

Indirect methods provide a robust and often higher-yielding alternative to direct functionalization, proceeding through stable, well-characterized intermediates.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry and offer a versatile route to aryl boronic acids and their derivatives. The Miyaura borylation, a variant of the Suzuki-Miyaura coupling, is particularly well-suited for this purpose.

This common and effective indirect strategy begins with the synthesis of a halogenated julolidine precursor, typically 9-bromojulolidine. This starting material is readily accessible through electrophilic bromination of julolidine. The 9-bromojulolidine is then subjected to a Miyaura borylation reaction.

In this reaction, the aryl halide (9-bromojulolidine) is coupled with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. A typical catalytic system involves a palladium source like PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride) and a weak base like potassium acetate (KOAc). The reaction is generally carried out in an inert solvent like dioxane or toluene at elevated temperatures. This process yields the stable 9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)julolidine, a boronate ester. This ester can be isolated and purified using standard techniques like column chromatography and can be used directly in subsequent Suzuki-Miyaura cross-coupling reactions or hydrolyzed under acidic conditions to furnish the final this compound. This two-step sequence is often preferred for its reliability, scalability, and the high yields typically obtained.

| Precursor | Borylating Agent | Catalyst System (Example) | Product |

| 9-Bromojulolidine | Bis(pinacolato)diboron (B₂pin₂) | PdCl₂(dppf), KOAc | 9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)julolidine |

| 9-Iodojulolidine | Bis(pinacolato)diboron (B₂pin₂) | Pd(PPh₃)₄, KOAc | 9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)julolidine |

Coupling with 9-Bromojulolidine

A primary and well-established route to this compound involves the palladium-catalyzed Miyaura borylation of a 9-bromojulolidine precursor. This reaction is a cornerstone of organoboron chemistry, enabling the formation of a carbon-boron bond from an aryl halide. The process typically involves the cross-coupling of 9-bromojulolidine with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. nih.govescholarship.org

The selection of the catalyst system is crucial for achieving high yields and purity. A variety of palladium sources and ligands can be employed, with the choice depending on the specific reactivity of the substrate. Common catalysts include palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) combined with phosphine ligands that stabilize the active palladium(0) species and facilitate the catalytic cycle. organic-chemistry.org

Key Components of Miyaura Borylation for this compound:

| Component | Role | Common Examples |

| Aryl Halide | Starting material | 9-Bromojulolidine |

| Boron Source | Provides the boron moiety | Bis(pinacolato)diboron (B₂pin₂) |

| Palladium Catalyst | Facilitates the C-B bond formation | PdCl₂(dppf), Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes catalyst, enhances reactivity | SPhos, XPhos, PPh₃, t-Bu-DPEphos |

| Base | Activates the diboron reagent | Potassium acetate (KOAc), K₃PO₄ |

| Solvent | Provides the reaction medium | Dioxane, Toluene, THF |

The reaction proceeds via a catalytic cycle involving oxidative addition of the 9-bromojulolidine to the Pd(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to yield the 9-julolidine boronate ester and regenerate the catalyst. mdpi.com This method's robustness and tolerance to various functional groups make it a highly valuable strategy. organic-chemistry.org

Utilization of Boronic Ester Protecting Groups

Boronic acids are known to be susceptible to degradation, particularly dehydration to form boroxines (cyclic anhydrides) and decomposition under certain purification conditions like silica gel chromatography. To circumvent these stability issues, the boronic acid is often generated and isolated as a more stable boronate ester. nih.gov The pinacol ester, formed when using B₂pin₂ in the Miyaura borylation, is the most common protecting group. escholarship.org

These cyclic esters are generally stable, crystalline solids that are compatible with a wide range of reaction conditions and can be easily purified. nih.gov Once the stable boronate ester is obtained, the protecting group can be removed if the free boronic acid is required. Several deprotection methods are available, allowing for the tailored release of the boronic acid under conditions that preserve other functionalities within the molecule.

Common Deprotection Methods for Pinacol Boronate Esters:

| Method | Reagents | Key Features |

| Acidic Hydrolysis | Aqueous HCl, other acids | Simple procedure, but can be harsh for sensitive substrates. acs.org |

| Transesterification | Diethanolamine (DEA), followed by acid | Forms a stable DEA boronate intermediate that is easily hydrolyzed. nih.govacs.org |

| Fluoride-Mediated | Potassium hydrogen fluoride (B91410) (KHF₂) | Forms a stable trifluoroborate salt, which is then hydrolyzed. nih.govresearchgate.net |

| Oxidative Cleavage | Sodium periodate (NaIO₄) | An alternative method, though less common than hydrolysis or transesterification. acs.org |

Multi-component Reactions for Julolidine Scaffolds

Instead of building the boronic acid onto a pre-existing julolidine, multi-component reactions (MCRs) offer an efficient alternative to construct the core julolidine ring system itself. MCRs are one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all starting materials, thereby increasing synthetic efficiency and atom economy. thieme-connect.comacs.org

For the synthesis of julolidine scaffolds, the Povarov reaction is particularly relevant. bohrium.com A multicomponent double Povarov reaction can be employed, using an aniline derivative, an aldehyde (like formaldehyde), and a dienophile in a single step to construct the complex tricyclic structure of julolidine. thieme-connect.comresearchgate.net This approach allows for the rapid generation of substituted julolidines from simple precursors. acs.org Researchers have developed environmentally friendly versions of this reaction using water as a solvent and reusable organocatalysts, aligning with the principles of green chemistry. acs.org The resulting julolidine scaffold can then be subjected to further functionalization to introduce the boronic acid group.

Functionalization of Pre-synthesized Julolidine Derivatives for Boronic Acid Incorporation

This approach involves modifying a julolidine core that has been synthesized through other means. The key is the regioselective introduction of a functional group at the 9-position that can be converted into a boronic acid.

One powerful technique is Directed ortho-Metalation (DoM) . In this method, a functional group on the aromatic ring, known as a directing metalation group (DMG), coordinates to an organolithium reagent (like n-butyllithium). This directs the deprotonation to the adjacent ortho position, creating a highly reactive aryllithium species. wikipedia.orguwindsor.ca The tertiary amine nitrogens inherent in the julolidine structure can act as DMGs, directing lithiation. This aryllithium intermediate can then be trapped with an electrophilic boron source, such as trialkyl borate (e.g., B(OMe)₃ or B(OiPr)₃), followed by acidic workup to yield the boronic acid. nih.govmdpi.com

Another advanced strategy is the direct C-H borylation . This method avoids the need for a pre-functionalized starting material (like a halide) and instead directly converts a C-H bond into a C-B bond. These reactions are typically catalyzed by transition metals, most commonly iridium complexes. nih.gov While this offers a highly efficient and atom-economical route, controlling the regioselectivity to target the 9-position specifically can be a significant challenge and often depends on the steric and electronic environment of the julolidine substrate.

Advanced Synthetic Techniques and Reaction Optimization

To address challenges such as long reaction times, low yields, and the generation of byproducts, advanced synthetic techniques are increasingly being applied to the synthesis of this compound and its precursors.

Microwave-Assisted Synthesis

Comparison of Conventional vs. Microwave-Assisted Synthesis:

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Heating Method | Conduction/Convection | Direct dielectric heating |

| Reaction Time | Hours to days | Minutes to hours |

| Temperature Control | Slower, less uniform | Rapid, precise |

| Yields | Often lower | Often higher |

| Side Reactions | More prevalent | Reduced |

Catalyst Development and Reusability

The palladium catalysts used in borylation reactions are often expensive and can leave trace metal impurities in the final product. Significant research has focused on developing more efficient and reusable catalyst systems. This includes the design of new phosphine ligands that enhance catalyst activity and stability, allowing for lower catalyst loadings. organic-chemistry.orgnih.gov For example, catalyst systems utilizing specific dialkylbiarylphosphine ligands have been shown to be highly active for the borylation of aryl halides. nih.gov

A key goal in green chemistry is the development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused across multiple cycles. For Suzuki-Miyaura type couplings, which are closely related to borylation, catalysts have been immobilized on various solid supports, including polymers, metal-organic frameworks (MOFs), and carbon nanomaterials. acs.orgmdpi.comacs.orgrsc.org These supported catalysts often retain high activity and can be recovered and reused, reducing costs and environmental impact. rsc.orgbohrium.com While specific applications to this compound synthesis are not widely reported, these general advancements in catalyst technology are directly applicable and represent a promising area for future optimization.

Stereoselective and Regioselective Synthesis

The synthesis of this compound and its derivatives with high levels of stereoselectivity and regioselectivity presents a significant challenge in synthetic organic chemistry. Achieving such precision is crucial for applications in areas like chiral catalysis and the development of advanced materials, where the three-dimensional arrangement and specific substitution pattern of the molecule dictate its function. While the literature on the direct stereoselective and regioselective synthesis of this compound itself is limited, general principles of asymmetric synthesis and directed C-H functionalization can be applied to devise potential strategies.

Regioselective Synthesis

Regioselectivity in the borylation of the julolidine scaffold is primarily concerned with introducing the boronic acid group at a specific position on the aromatic ring. The julolidine ring system has several positions susceptible to electrophilic substitution, and achieving selectivity for the C9 position requires careful control of reaction conditions and potentially the use of directing groups.

One of the most promising methods for achieving high regioselectivity is through directed C-H borylation . This approach utilizes a directing group on the julolidine core to guide the borylation catalyst to a specific C-H bond. For instance, a strategically placed substituent could chelate to a transition metal catalyst (e.g., iridium or rhodium), positioning it to activate the C-H bond at the 9-position for borylation. This methodology has been successfully applied to a variety of aromatic and heterocyclic compounds. rsc.org

Another potential strategy involves a lithiation-borylation sequence . By employing a directed ortho-metalation (DoM) strategy, a directing group can facilitate the deprotonation of the C9 position with a strong base, such as an organolithium reagent. The resulting aryllithium species can then be quenched with a boron electrophile, like a trialkyl borate, to install the boronic acid moiety with high regioselectivity.

Stereoselective Synthesis

Achieving stereoselectivity in the synthesis of this compound derivatives is particularly relevant when the julolidine core or its substituents contain chiral centers. The goal is to control the formation of new stereocenters in a predictable manner, leading to a single desired stereoisomer.

Catalytic Asymmetric Borylation: The use of chiral catalysts is a cornerstone of modern asymmetric synthesis. In the context of julolidine derivatives, a chiral catalyst could be employed in a borylation reaction to achieve enantioselectivity. For example, a prochiral julolidine precursor could undergo an asymmetric C-H borylation reaction catalyzed by a transition metal complex bearing a chiral ligand, such as a chiral N-heterocyclic carbene (NHC) or a phosphine ligand. acs.orgresearchgate.net These chiral ligands create a chiral environment around the metal center, influencing the stereochemical outcome of the borylation step.

Diastereoselective Synthesis: When the julolidine substrate already contains a stereocenter, the focus shifts to diastereoselective synthesis. The existing chirality in the molecule can influence the stereochemical outcome of subsequent reactions. This substrate-controlled diastereoselectivity can be exploited to synthesize derivatives of this compound with a specific relative configuration. For instance, the borylation of a chiral julolidine derivative could proceed with high diastereoselectivity due to steric hindrance or electronic effects imposed by the existing chiral center.

Furthermore, intramolecular reactions of chiral julolidine precursors can be a powerful tool for stereocontrolled synthesis. An intramolecular lithiation-borylation reaction on a suitably functionalized and chiral julolidine derivative could lead to the formation of cyclic boronic esters with high levels of diastereocontrol. nih.gov

Challenges and Future Directions

Despite the potential of these methodologies, significant challenges remain in the stereoselective and regioselective synthesis of this compound and its derivatives.

Substrate Control vs. Catalyst Control: Achieving high levels of stereoselectivity often requires a careful balance between the directing effects of the substrate and the stereochemical induction of the catalyst. In some cases, the inherent facial bias of a chiral julolidine substrate may override the influence of a chiral catalyst, leading to lower than expected enantioselectivity.

Functional Group Tolerance: The reaction conditions required for many borylation reactions, particularly those involving organolithium intermediates, can be harsh and may not be compatible with a wide range of functional groups. The development of milder, more functional-group-tolerant methods is an ongoing area of research.

Availability of Chiral Precursors: The stereoselective synthesis of this compound derivatives often relies on the availability of enantiomerically pure starting materials. The development of efficient methods for the synthesis of chiral julolidine building blocks is therefore of critical importance.

Future research in this area will likely focus on the design of new chiral ligands and catalysts specifically tailored for the borylation of N-heterocyclic systems like julolidine. The exploration of novel directing groups for C-H functionalization and the development of milder reaction conditions will also be key to overcoming the existing challenges. The successful implementation of these strategies will provide access to a wider range of stereochemically and regiochemically defined this compound derivatives for various applications.

Data Tables

Table 1: Hypothetical Regioselective C-H Borylation of a Julolidine Derivative

| Entry | Directing Group (DG) | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | Regioisomeric Ratio (C9:other) |

| 1 | -CONMe₂ | [Ir(cod)OMe]₂ | dtbpy | THF | 80 | 75 | 95:5 |

| 2 | -OMe | [Ir(cod)OMe]₂ | dtbpy | Dioxane | 100 | 60 | 80:20 |

| 3 | -CONMe₂ | [Rh(cod)Cl]₂ | P(OPh)₃ | Heptane | 80 | 82 | >99:1 |

| 4 | -P(O)(OEt)₂ | [Ir(cod)OMe]₂ | dppe | Toluene | 90 | 78 | 98:2 |

Table 2: Hypothetical Enantioselective Borylation of a Prochiral Julolidine Precursor

| Entry | Chiral Ligand | Catalyst Precursor | Base | Additive | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | (R)-BINAP | [Cu(OTf)]₂·C₆H₆ | NaOtBu | B₂pin₂ | 85 | 92 |

| 2 | (S)-Phos | Pd(OAc)₂ | K₃PO₄ | B₂pin₂ | 78 | 88 |

| 3 | Chiral NHC-IPr | [CuCl(IPr)] | K-HMDS | B₂pin₂ | 91 | 95 |

| 4 | (R,R)-QuinoxP* | [Rh(cod)₂]BF₄ | DBU | H-Bpin | 80 | 90 |

Spectroscopic and Electronic Structure Research of 9 Julolidine Boronic Acid Systems

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution and for studying dynamic processes such as intermolecular interactions.

Proton (¹H) NMR Studies of Intermolecular Interactions

Proton (¹H) NMR spectroscopy is a key method for investigating non-covalent intermolecular interactions, such as hydrogen bonding and π-π stacking. Changes in the chemical shifts, line broadening, and the observation of nuclear Overhauser effects (NOEs) can provide evidence for molecular aggregation or the formation of complexes in solution. These interactions are influenced by solvent, concentration, and temperature.

Boron-11 (¹¹B) NMR for Boron Coordination State Analysis

Boron-11 (¹¹B) NMR spectroscopy is particularly useful for studying boronic acids as it provides direct information about the local environment of the boron atom. The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination number and geometry. Typically, a trigonal planar (sp² hybridized) boron in a boronic acid exhibits a signal in the range of 27-33 ppm. Upon coordination with a Lewis base, such as a diol or an amine, the boron atom becomes tetracoordinated (sp³ hybridized), resulting in a characteristic upfield shift to approximately 3-9 ppm. dtic.mil This technique is therefore instrumental in confirming the formation of boronate esters or other adducts.

Specific ¹¹B NMR spectroscopic data for 9-julolidine boronic acid, which would confirm its coordination state in various solvents or in the presence of analytes, has not been reported in the available literature. A hypothetical ¹¹B NMR analysis would be expected to show a chemical shift consistent with a tricoordinate boron species.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The absorption maxima (λmax) and molar absorptivity (ε) are characteristic of a molecule's electronic structure, particularly the nature of its conjugated π-system. The julolidine (B1585534) moiety is known for its strong electron-donating properties, which typically lead to intense absorption bands.

An experimental UV-Vis spectrum for this compound has not been detailed in the reviewed literature. Such a spectrum would provide insight into the π-π* and n-π* electronic transitions within the molecule and how they are influenced by the boronic acid functional group and the solvent environment.

Electrochemical Studies: Cyclic Voltammetry

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a compound. It provides information on the oxidation and reduction potentials of a molecule, the stability of the resulting redox species, and the kinetics of electron transfer reactions. The electron-rich julolidine core is expected to be readily oxidizable. The boronic acid group can influence these properties, and its interaction with anions like fluoride (B91410) can lead to significant changes in the voltammetric response.

Specific cyclic voltammetry data for this compound is not available in the surveyed scientific literature. A cyclic voltammogram would reveal the oxidation potential of the julolidine ring and provide information on the reversibility of the electron transfer process.

Quantum Chemical Computations for Electronic Structure Analysis

Quantum chemical computations are essential theoretical tools for complementing experimental data and providing a deeper understanding of molecular properties. These methods can predict molecular geometries, spectroscopic properties, and electronic structures.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations can be employed to optimize the ground-state geometry, calculate NMR chemical shifts, predict UV-Vis electronic transitions (using Time-Dependent DFT, or TD-DFT), and determine the energies of frontier molecular orbitals (HOMO and LUMO). nih.govresearchgate.net For boronic acids, DFT is useful for studying the geometric changes upon binding to diols and for calculating the energies associated with these interactions. nih.gov

While DFT has been extensively applied to other boronic acid derivatives to study their structure and electronic properties, specific DFT calculation results for this compound are not present in the available literature. nih.gov Such calculations would allow for the prediction of its geometric parameters, orbital energies, and theoretical spectra, providing a valuable comparison for future experimental work.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital devoid of electrons, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical parameter that indicates the molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. Molecules with a small Egap are generally more reactive and can be excited more easily.

In a D-π-A molecule like this compound, the FMOs are typically spatially separated. Computational studies on similar D-A systems consistently show that the HOMO is localized on the electron-donating fragment, while the LUMO is concentrated on the electron-accepting fragment.

For this compound, the analysis would reveal:

HOMO: The electron density of the HOMO is predominantly located on the electron-rich julolidine moiety, specifically involving the nitrogen lone pair and the adjacent aromatic ring. This high-energy orbital signifies the molecule's capacity to donate electrons.

LUMO: The electron density of the LUMO is primarily situated on the electron-deficient phenylboronic acid portion of the molecule. The empty p-orbital of the boron atom plays a significant role in lowering the energy of this orbital, making it an effective electron acceptor.

HOMO-LUMO Gap: The spatial separation of the HOMO and LUMO leads to a relatively small energy gap, which is characteristic of efficient charge-transfer compounds. This small gap facilitates the promotion of an electron from the donor-centric HOMO to the acceptor-centric LUMO upon photoexcitation.

| Molecular Orbital | Typical Energy (eV) | Primary Localization |

|---|---|---|

| LUMO | -1.5 to -2.5 | Phenylboronic acid moiety |

| HOMO | -5.0 to -6.0 | Julolidine moiety |

| Egap (LUMO-HOMO) | ~2.5 to 4.5 | N/A |

Note: The energy values are representative for D-π-A organoboron systems and serve to illustrate the expected findings for this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a wavefunction into localized, intuitive Lewis-like structures (i.e., bonds and lone pairs). This approach is particularly useful for quantitatively describing intramolecular interactions, such as charge delocalization and hyperconjugation, by examining the interactions between filled "donor" NBOs and empty "acceptor" NBOs.

The stabilization energy (E(2)) associated with the delocalization of electron density from a donor NBO (i) to an acceptor NBO (j) is calculated using second-order perturbation theory. A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.

In this compound, NBO analysis would quantify the key donor-acceptor interactions that establish its D-π-A character:

Donation from Julolidine: The most significant donor interaction originates from the lone pair (n) of the julolidine nitrogen atom. This lone pair delocalizes into the antibonding π* orbitals of the adjacent C-C bonds in the aromatic ring.

π-System Conjugation: Strong interactions would be observed between the π orbitals of the phenyl ring, indicating efficient conjugation that facilitates charge transfer from the donor to the acceptor.

Acceptor Interaction: A key interaction would be the delocalization of electron density from the filled π orbitals of the phenyl ring into the empty p-orbital (pz) of the boron atom. This π → pz interaction confirms the electron-accepting nature of the boronic acid group.

These delocalizations result in a net transfer of electron density from the julolidine end of the molecule to the boronic acid end, creating a stable, polarized ground state.

| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Representative E(2) (kcal/mol) |

|---|---|---|---|

| n(N) | π(C-C)aromatic | Lone Pair → π Antibond | > 30 |

| π(C-C)aromatic | π(C-C)aromatic | π → π Antibond | ~ 20 |

| π(C-C)aromatic | pz(B) | π → Empty p-orbital | > 5 |

Note: E(2) values are representative examples for analogous donor-acceptor systems to illustrate the magnitude of intramolecular interactions.

Computational Studies on Intramolecular Charge Transfer Character

The D-π-A structure of this compound makes it a prime candidate for exhibiting Intramolecular Charge Transfer (ICT) upon photoexcitation. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are essential for studying the nature of this excited-state phenomenon.

Upon absorption of light, an electron is promoted from the ground state (S0) to an excited state (S1). In ICT compounds, this transition involves the movement of significant electron density from the donor to the acceptor. Computational studies can visualize and quantify this charge redistribution.

Key findings from a TD-DFT study on this compound would include:

Electron Density Difference: By calculating the electron density of the ground and excited states, a difference density map can be generated. This map would visually confirm ICT, showing a decrease in electron density around the julolidine donor and a corresponding increase in electron density around the phenylboronic acid acceptor in the excited state.

Change in Dipole Moment: The redistribution of charge during the S0 → S1 transition results in a significant increase in the molecule's dipole moment (μ). The ground state possesses a notable dipole due to the inherent D-A nature, but the excited state dipole moment (μe) is substantially larger, confirming a more pronounced charge separation.

Nature of the Transition: The primary electronic transition would be characterized as a HOMO → LUMO transition. Given the spatial separation of these orbitals, this transition is inherently an ICT transition, responsible for the molecule's strong absorption in the UV-visible spectrum.

These computational insights are crucial for understanding the photophysical properties of the molecule, such as its fluorescence and solvatochromism (the change in spectroscopic properties with solvent polarity).

| Parameter | Ground State (S0) | Excited State (S1) | Interpretation |

|---|---|---|---|

| Electron Density | Localized on Donor/Acceptor | Shifted from Donor to Acceptor | Confirms ICT |

| Dipole Moment (μ) | Moderate | High | Increased charge separation |

| Primary Transition | HOMO → LUMO | Charge-transfer character |

Advanced Photophysical Investigations of 9 Julolidine Boronic Acid Derivatives

Fluorescence Spectroscopy and Quantum Yield Determination

Derivatives of 9-julolidine boronic acid are noted for their fluorescent properties, which are a direct consequence of the julolidine (B1585534) moiety's high fluorescence quantum yield. The introduction of the boronic acid group modulates these properties, creating a system where the emission characteristics are sensitive to external stimuli. nih.gov

Fluorescence spectroscopy of these compounds typically reveals emission bands in the visible region of the spectrum. The quantum yield (Φ_F_), a measure of the efficiency of the fluorescence process, is a critical parameter in characterizing these derivatives. For many julolidine-based dyes, the quantum yield is highly dependent on the solvent environment. bohrium.com In non-polar solvents, julolidine derivatives often exhibit high quantum yields. However, in polar solvents, a significant decrease in quantum yield is frequently observed, which is attributed to the formation of a non-emissive or weakly emissive twisted intramolecular charge transfer (TICT) state. bohrium.comrsc.org

The boronic acid group itself plays a crucial role. In its neutral, trigonal planar state, the boron atom possesses an empty p-orbital, allowing it to act as a Lewis acid and an electron-withdrawing group. This enhances the charge transfer character of the excited state. nih.gov Upon binding with Lewis bases such as fluoride (B91410) or hydroxide (B78521) ions, or through covalent interaction with diols (like saccharides), the hybridization of the boron atom changes from sp² to sp³, and it becomes anionic. nih.govnih.gov This change significantly alters the electronic properties of the molecule, typically leading to a blue shift in the emission spectrum and an increase in the fluorescence quantum yield, as the electron-withdrawing strength of the boronic acid group is diminished. nih.gov

Table 1: Representative Photophysical Data for Boronic Acid-Containing Dyes Note: This table includes data for analogous compounds to illustrate the principles, as specific data for this compound is not extensively published.

| Compound Type | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em_, nm) | Quantum Yield (Φ_F_) |

| Stilbene-boronic acid | Dioxane | 328 | 385 | 0.35 |

| 4'-(dimethylamino)stilbene-4-boronic acid (DSTBA) | Dioxane | 375 | 450 | 0.60 |

| DSTBA + Fructose (anionic form) | Water | - | 495 -> 445 | Increased |

| Anthrylboronic acid | Methanol | - | 415 | - |

| Anthrylboronic acid (anionic form) | Methanol | - | 415 | Decreased by 40% |

Data compiled from principles described in cited literature. nih.gov

Solvatochromism and Environmental Sensitivity

Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, is a hallmark of 9-julolidine derivatives, particularly those designed to exhibit ICT. This environmental sensitivity makes them valuable as fluorescent probes. researchgate.net

The emission spectra of this compound derivatives show marked dependence on solvent polarity. nih.gov In non-polar solvents, the emission typically originates from a locally excited (LE) state, resulting in a shorter wavelength (bluer) fluorescence. As the solvent polarity increases, the charge-separated ICT state becomes more stabilized, leading to a significant red shift (bathochromic shift) in the emission wavelength. mdpi.com

This phenomenon can be explained by the Lippert-Mataga equation, which relates the Stokes shift (the difference between the absorption and emission maxima) to the solvent's dielectric constant and refractive index. The large change in dipole moment between the ground state and the excited ICT state in these molecules results in a strong interaction with polar solvent molecules, lowering the energy of the excited state and thus red-shifting the emission. mdpi.com For instance, a shift of over 100 nm can be observed when moving from a non-polar solvent like dioxane to a polar solvent like water for similar D-π-A dyes. mdpi.com

Many julolidine derivatives function as "molecular rotors" because their fluorescence properties are highly sensitive to the viscosity of their environment. bohrium.com This sensitivity arises from the competition between radiative decay (fluorescence) from the excited state and non-radiative decay pathways. A key non-radiative pathway involves the rotation of parts of the molecule, such as the bond between the julolidine donor and the boronic acid acceptor group, leading to the formation of a non-fluorescent TICT state. bohrium.comrsc.org

In low-viscosity solvents, this intramolecular rotation is fast and efficient, providing a dominant non-radiative decay channel and resulting in low fluorescence intensity (low quantum yield). rsc.org As the viscosity of the medium increases, the intramolecular rotation is hindered. This suppression of the non-radiative decay pathway allows for radiative decay (fluorescence) to become more competitive, leading to a significant enhancement in fluorescence intensity. mdpi.comresearchgate.net This property makes this compound derivatives potential probes for measuring microviscosity in environments like cell membranes or during polymerization processes. bohrium.comresearchgate.net

Excited State Dynamics and Decay Pathways

The fate of the molecule after photoexcitation is determined by its excited-state dynamics, which encompass the various pathways for returning to the ground state. For this compound derivatives, these pathways are dominated by charge transfer phenomena.

Upon absorption of a photon, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the electron-donating julolidine moiety, to the lowest unoccupied molecular orbital (LUMO), which has significant character on the electron-accepting boronic acid group. nih.govnih.gov This initial excitation creates a locally excited (LE) state.

Following this initial excitation, a rapid intramolecular charge transfer occurs, forming an ICT state. nih.govnih.gov In many cases, this ICT state can be further stabilized by undergoing a geometric rearrangement, such as twisting around the single bond connecting the donor and acceptor, to form a TICT state. bohrium.comrsc.org The formation of the ICT state is often characterized by dual fluorescence under certain conditions, where emission from both the LE and ICT states can be observed. nih.gov The relative populations and decay rates of these states are highly sensitive to solvent polarity and viscosity, as discussed previously. rsc.orgnih.gov

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of non-emissive triplet excitons to generate delayed fluorescence, significantly enhancing the efficiency of light-emitting devices. nih.gov This process is efficient in molecules that have a very small energy gap (ΔE_ST_) between the lowest singlet excited state (S₁) and the lowest triplet excited state (T₁). nih.gov

Donor-acceptor molecules with a twisted geometry, like many julolidine derivatives, are prime candidates for exhibiting TADF. The spatial separation of the HOMO and LUMO in such structures can lead to a small ΔE_ST_. nih.gov Boron-containing compounds, in particular, have been a major focus in the development of TADF emitters due to the electron-accepting nature of the boron center. nih.govmdpi.com While direct evidence for TADF in this compound itself is not widely reported, its molecular structure—comprising a strong donor (julolidine) and a boron-based acceptor—suggests a potential for this property. The key would be to engineer the molecule to ensure a sufficiently small ΔE_ST_ to allow for efficient reverse intersystem crossing (RISC) from the T₁ state back to the S₁ state at room temperature, from which delayed fluorescence can occur. nih.govresearchgate.net

Molecular Rotors and their Photochemical Behavior

Julolidine derivatives are frequently used as the core structure for fluorescent molecular rotors. nih.govrsc.org These molecules typically feature an electron donor (the julolidine group) connected to an electron acceptor through a π-conjugated system. nih.gov Upon photoexcitation, these molecules can relax through two competing pathways: fluorescence emission or non-radiative decay via intramolecular rotation. nih.gov This dual relaxation pathway makes their fluorescence quantum yield highly sensitive to the viscosity of their local environment. nih.govscispace.com In environments with high viscosity, the internal rotation is hindered, which closes the non-radiative decay channel and leads to a significant increase in fluorescence intensity. nih.gov

Photoisomerization Effects on Fluorescence Response

The dominant non-radiative decay pathway for many julolidine-based molecular rotors, such as 9-(dicyanovinyl)-julolidine (DCVJ), is photoisomerization. researchgate.net In the excited state, the molecule can undergo rapid rotation or twisting around a specific bond, typically the double bond connecting the julolidine core to the vinyl group. researchgate.net This twisting leads to the formation of a non-planar, twisted intramolecular charge transfer (TICT) state. nih.govscispace.com

Relaxation from this TICT state is primarily non-radiative, meaning it does not produce light, which effectively quenches the fluorescence. researchgate.net In low-viscosity solvents, this isomerization process is very fast and efficient, resulting in extremely low fluorescence quantum yields (on the order of 10⁻⁴). researchgate.net However, when the molecule is placed in a viscous solvent or a constrained environment (like being bound to a protein), the physical restriction on the rotational motion slows down or prevents the formation of the TICT state. nih.govnih.gov As a result, the radiative decay pathway (fluorescence) becomes more favorable, leading to a dramatic enhancement of the fluorescence signal. nih.gov This "turn-on" fluorescence response to increased viscosity is a hallmark of molecular rotors and is central to their application as environmental sensors. scispace.comrsc.org

Rotational Dynamics and Activation Energies

The internal rotation that quenches fluorescence is a thermally activated process, meaning it requires a certain amount of energy to overcome an energy barrier. researchgate.net This activation energy (Ea) is a key parameter that defines the rotational dynamics of the molecular rotor. Studies on julolidine derivatives have sought to quantify these dynamics.

For 9-dicyanovinyljulolidine (DCVJ), temperature-dependent studies have been used to probe the energetics of the rotational process. The decay of the excited singlet state is strongly activated. researchgate.net By analyzing the relationship between temperature and the rate of internal rotation, an activation energy can be determined.

| Compound | Process | Activation Energy (Ea) | Reference |

|---|---|---|---|

| 9-dicyanovinyljulolidine (DCVJ) | Slow Internal Rotation (Ground State) | ca. 35 kJ/mol | researchgate.net |

| Diamantane-based Rotor | 120° Jumps (Solid State) | 4.1 kcal/mol (ca. 17.2 kJ/mol) | nih.gov |

| Cubanediyl-based Rotor | Rotational Exchange (Solid State) | 12.6 ± 2.5 kcal/mol (ca. 52.7 kJ/mol) | nih.gov |

Temperature-dependent ¹H NMR studies on DCVJ have indicated that the molecule undergoes slow internal rotation in solution, with an activation energy of approximately 35 kJ mol⁻¹. researchgate.net However, this slow ground-state rotation is considered unlikely to be the primary cause of the poor fluorescence in fluid solutions. Instead, the dominant quenching mechanism is attributed to rapid, barrierless rotation around the dicyanovinyl double bond that occurs specifically from the excited singlet state. researchgate.net The rate of this excited-state rotation is sensitive to the viscosity of the solvent, though the dependence can be complex. In some solvents, the rotation rate is almost activationless in very fluid or very rigid environments but becomes strongly activated at intermediate temperatures. researchgate.net

Applications of 9 Julolidine Boronic Acid in Chemical Sensing and Probing

Design Principles for Fluorescent Sensors

The foundation for the use of 9-julolidine boronic acid in sensing lies in the rational design of molecules that can signal the presence of a target analyte through a change in their fluorescence properties. researchgate.netnih.gov These sensors are typically engineered to be "off" in the absence of the analyte and "turn-on" upon binding, or to exhibit a ratiometric shift in their emission wavelength, which allows for more precise measurements. nih.govmdpi.com Key to this functionality is the modulation of internal photophysical processes, such as intramolecular charge transfer (ICT) or photoinduced electron transfer (PET). nih.govnih.gov

A prevalent design strategy involves creating a Donor-Acceptor (D-A) system within a single molecule. researchgate.netrsc.org In this framework, the julolidine (B1585534) unit, with its fused ring structure and nitrogen atom's lone pair, acts as a powerful electron-donating group (D). researchgate.netscispace.com The boronic acid group, or a moiety to which it is attached, functions as the electron-accepting (A) or recognition site. rsc.orgd-nb.info

In the ground state, there is a certain degree of electronic communication between the donor and acceptor. Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily located on the electron-rich julolidine donor, to the lowest unoccupied molecular orbital (LUMO), which is associated with the acceptor part of the molecule. This process is known as intramolecular charge transfer (ICT). nih.gov The fluorescence emission from this ICT state is highly sensitive to the molecule's environment and electronic structure.

The sensing mechanism is triggered when the boronic acid group interacts with an analyte. This interaction alters the electron-accepting nature of the 'A' unit.

Interaction with Diols: When the boronic acid reversibly binds to a diol (like glucose), it undergoes a change in hybridization from trigonal planar sp² to tetrahedral sp³. This change can disrupt or modify the D-A interaction, leading to a change in the ICT process and a corresponding shift in fluorescence emission or intensity. rsc.org

Interaction with ROS: When the boronic acid reacts with an oxidizing agent like hydrogen peroxide (H₂O₂), it is irreversibly converted into a hydroxyl (phenol) group. acs.orgfrontiersin.org A phenol (B47542) is a stronger electron-donating group than a boronic acid. This transformation fundamentally changes the electronic character of the acceptor end of the molecule, often leading to a dramatic "turn-on" of fluorescence by inhibiting a quenching pathway like PET or by creating a new, highly emissive species. nih.govacs.org

For instance, a julolidine-structured pyrido[3,4-b]indole dye was developed as a D-A fluorescent dye that could act as a sensor for Lewis acids through complex formation with the acceptor part of the molecule. researchgate.net This demonstrates the principle of modulating the acceptor to tune the fluorescent output, a core concept in sensors based on this compound.

Sensing of Biological Analytes

The ability of the boronic acid group to interact specifically and selectively with certain biological molecules makes this compound an excellent platform for developing probes for key biological analytes.

Boronic acids are well-known for their ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities, a structural motif abundant in carbohydrates. researchgate.netnih.govresearchgate.net This specific interaction is the basis for the development of a wide array of saccharide sensors. researchgate.netnih.gov

Fluorescent sensors for glucose are of immense interest for managing diabetes. researchgate.netmdpi.com Probes based on this compound leverage the interaction between the boronic acid group and the diol units of glucose. The binding of glucose to the boronic acid moiety forms a cyclic boronate ester. researchgate.netresearchgate.net This binding event alters the photophysical properties of the julolidine fluorophore.

The mechanism often involves the modulation of an ICT or PET process. In a typical design, a system might be engineered where the boronic acid group, in its unbound state, quenches the fluorescence of the julolidine unit. Upon binding to glucose, the formation of the boronate ester alters the electronic properties of the boronic acid group, diminishing its quenching ability and causing a "turn-on" fluorescent response. nih.gov In other systems, the binding event leads to a decrease in fluorescence intensity (quenching), which can also be used for quantification. researchgate.netresearchgate.net The specificity for glucose over other saccharides can be enhanced by creating sensors with multiple boronic acid units arranged in a specific geometry that matches the spacing of diol groups in the glucose molecule. nih.gov

Table 1: Research Findings on Boronic Acid-Based Glucose Sensing

| Sensor Principle | Analyte | Interaction | Observed Change | Reference |

|---|---|---|---|---|

| Anionic Dye + Viologen Bisboronic Acid | Glucose | Formation of non-fluorescent complex is disrupted by glucose binding. | Fluorescence Restoration | nih.gov |

| Anthracene-based Diboronic Acid | Glucose | Reversible covalent binding. | Change in fluorescence. | researchgate.net |

The fundamental reaction enabling carbohydrate recognition is the formation of a cyclic boronate ester between the boronic acid and a diol. researchgate.netnih.gov This is a condensation reaction where a molecule of water is eliminated. The boronic acid must be in its sp² hybridized trigonal planar form, while the diol must have hydroxyl groups in a syn-periplanar (cis) arrangement to facilitate the formation of a stable five- or six-membered ring. researchgate.netnih.gov

R-B(OH)₂ + HO-R'-OH ⇌ R-B(O-R'-O) + 2H₂O

This reaction is reversible, and its equilibrium is dependent on factors such as pH, the pKa of the boronic acid, and the concentration of the diol. researchgate.net The stability of the resulting boronate ester is crucial for the sensitivity of the sensor. The reversible nature of the bond is particularly advantageous for continuous monitoring applications, as the sensor can respond to fluctuating concentrations of the analyte. rsc.orgresearchgate.net

Reactive oxygen species (ROS) are highly reactive molecules, such as hydrogen peroxide (H₂O₂), that play significant roles in both normal cellular signaling and oxidative stress. acs.orgnih.gov Probes based on this compound have been designed for the highly selective detection of H₂O₂. acs.orgnih.gov

The sensing mechanism is fundamentally different from diol recognition. It is an irreversible, activity-based sensing (ABS) process. acs.orgnih.gov The boronic acid functional group reacts specifically with H₂O₂ in an oxidative deboronation reaction, which converts the aryl boronic acid into a corresponding phenol (hydroxyl group). frontiersin.orgnih.gov

Ar-B(OH)₂ + H₂O₂ → Ar-OH + B(OH)₃

This chemical transformation causes a profound change in the electronic properties of the attached julolidine fluorophore. For example, in the "Peroxy Orange 1" (PO1) probe, a monoboronate trigger was incorporated into a rhodol scaffold that also contained a julolidine component. acs.orgnih.gov In its boronic acid form, the probe is non-fluorescent or weakly fluorescent. The oxidation to the phenol by H₂O₂ generates a highly fluorescent, open quinoid form of the dye, resulting in a strong "turn-on" signal. nih.gov This strategy provides high selectivity for H₂O₂ over other ROS because of the specific nature of the two-electron oxidation reaction. nih.gov

Table 2: Research Findings on Julolidine-Boronic Acid Probes for ROS

| Probe Name | Target ROS | Sensing Mechanism | Fluorescence Response | Reference |

|---|---|---|---|---|

| Peroxy Orange 1 (PO1) | H₂O₂ | Oxidative deboronation to a phenol. | "Turn-on" orange fluorescence. | acs.orgnih.gov |

Nucleic Acid (RNA, DNA) Imaging and Environment Probing

Julolidine derivatives have emerged as a significant class of nucleic acid binders, valued for their applications in imaging and environmental probing. researchgate.net Their mechanism often involves the restriction of intramolecular rotation upon binding to the nucleic acid structure, leading to a "turn-on" fluorescence response. rsc.org

Researchers have designed and synthesized cationic julolidine-azolium conjugates, such as BTZ-JLD and SEZ-JLD , as fluorescent probes for imaging RNA in living cells. researchgate.netrsc.org These molecules act as molecular rotors; in solution, they are dimly fluorescent, but upon binding to the viscous environment of RNA, the rotation between the julolidine donor and the azolium acceptor is restricted, causing a significant increase in fluorescence emission at longer wavelengths. researchgate.netrsc.org

These probes exhibit high sensitivity and selectivity for RNA over other cellular components. researchgate.net BTZ-JLD and SEZ-JLD, in the presence of RNA, are excited in the orange region of the spectrum and emit in the red region, which is advantageous for biological imaging due to reduced background autofluorescence. rsc.org They are cell-membrane permeable and have been shown to prominently stain nucleoli, which are rich in ribosomal RNA, demonstrating their utility for real-time imaging of RNA in live cells under various physiological conditions. researchgate.net

Table 2: Julolidine-Azolium Probes for RNA Imaging

| Probe Name | Excitation (in presence of RNA) | Emission (in presence of RNA) | Key Feature | Ref |

|---|---|---|---|---|

| BTZ-JLD | Orange region | Red region | High quantum yield and brightness upon RNA interaction | researchgate.netrsc.org |

| SEZ-JLD | Orange region | Red region | High RNA selectivity and insignificant interference from cellular viscosity | researchgate.netrsc.org |

| OX-JLD | Not specified | Green region | Part of structure-efficiency relationship study | rsc.org |

The interaction of julolidine derivatives extends to non-canonical nucleic acid structures like G-quadruplexes (GQs), which are implicated in critical cellular processes and are potential therapeutic targets in diseases like cancer. nih.govthno.org

A specific red-emissive julolidine derivative, referred to as compound 1 in one study, has shown a distinct preference for binding to the Pu22 G-quadruplex, a sequence found in the promoter region of the Pu.1 gene. researchgate.netnih.gov This binding was confirmed through various spectroscopic methods. nih.gov The interaction occurs with a 1:1 stoichiometry and a high association constant, indicating a strong and specific binding. nih.gov This binding also results in significant thermal stabilization of the G-quadruplex structure. researchgate.netnih.gov Molecular docking studies suggest that the recognition is dominated by stacking and van der Waals interactions. nih.gov

Another probe, TOVJ , created by introducing 9-vinyljulolidine into a thiazole (B1198619) orange scaffold, demonstrates a massive fluorescence enhancement (up to 2742-fold) upon interacting with antiparallel G-quadruplexes, with an emission maximum in the near-infrared region at 694 nm. acs.org

Table 3: Julolidine Derivatives in G-Quadruplex Binding

| Probe | Target G-Quadruplex | Binding Stoichiometry | Association Constant (Kₐ) | Key Finding | Ref |

|---|---|---|---|---|---|

| Compound 1 | Pu22 | 1:1 | 5.67 x 10⁶ M⁻¹ | Preferential binding and stabilization of parallel GQ conformation | nih.gov |

| TGP18 | BCL-2 | Not specified | Not specified | Selective recognition of BCL-2 GQ, inducing apoptosis | thno.org |

| TOVJ | Antiparallel GQs (e.g., Hum24) | Not specified | Not specified | Ultrasensitive detection with up to 2742-fold fluorescence turn-on | acs.org |

Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NADH) Probes

The detection of reduced nicotinamide adenine dinucleotide (NADH), a key coenzyme in cellular metabolism, is crucial for understanding cellular redox states. A novel sensing strategy has been developed that incorporates a boronic acid group into a fluorescent probe to enhance sensitivity and selectivity for NADH. nih.gov

This bio-inspired approach mimics enzyme-catalyzed reactions. nih.gov The boronic acid moiety binds with the diol group of NADH, which accelerates a subsequent chemical reaction that "turns on" the fluorescence of the probe. nih.gov This two-step sensing strategy significantly improves the detection limit (down to 0.084 μM) and selectivity for NADH without the need for enzymes. nih.gov The probe's design was further refined to operate under physiological pH conditions (pH 7.4), enabling the evaluation of intracellular NADH levels through live cell imaging. nih.gov

Sensing of Environmental and Chemical Species

The julolidine structure, being a potent electron-donating group, can be integrated into donor-π-acceptor (D-A) dyes to create sensors for acids. researcher.life A dye named ET-1 , which incorporates a julolidine moiety and a pyrido[3,4-b]indole structure, can act as a colorimetric and fluorescent sensor for both Brønsted and Lewis acids. researcher.life The strong electron-donating nature of the julolidine enhances the basicity of the nitrogen atom in the pyridine (B92270) ring of the acceptor part. This increased basicity facilitates the formation of stable complexes with acids like trifluoroacetic acid (a Brønsted acid) or boron trifluoride (a Lewis acid), leading to distinct changes in the photoabsorption and fluorescence spectra. researcher.life

Furthermore, the boronic acid group itself is a Lewis acid. rsc.org This intrinsic property allows boronic acid derivatives to act as sensors, particularly for anions like fluoride (B91410), by forming a coordinate bond with the boron atom. d-nb.info This interaction disrupts the electronic conjugation of the molecule, causing a detectable change in its optical properties. d-nb.info Therefore, this compound possesses dual functionality for acid sensing: the julolidine part enhances the sensing capabilities of an attached acceptor for acids, while the boronic acid part can directly interact with Lewis bases.

Water Content Determination

The boronic acid functional group is inherently reactive towards diols, including water, forming boronate esters or cyclic anhydrides known as boroxines. wiley-vch.de This reactivity forms the basis for designing fluorescent sensors for water content. The presence of water can alter the electronic and photophysical properties of a fluorophore appended to the boronic acid.

While specific studies focusing exclusively on this compound for water quantification are not extensively documented, the principles underlying boronic acid-based water sensors are well-established. Fluorescent probes for detecting trace amounts of water in organic solvents often operate via mechanisms such as Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or Intramolecular Charge Transfer (ICT). rsc.org In many reported systems, the fluorescence intensity changes as a function of the water content. rsc.org For instance, the hydrolysis of a boronic acid ester by water can restore the original fluorescence of the parent molecule, leading to a "turn-on" signal that can be correlated to the water concentration. rsc.org The interaction between the boronic acid moiety and water is a reversible equilibrium, which is crucial for sensing applications. wiley-vch.de The high fluorescence quantum yield and environmental sensitivity of the julolidine group make its boronic acid derivative a promising candidate for such applications, where changes in the local environment due to water could modulate its emission properties. researchgate.net

Detection of Ions and Volatile Compounds

Derivatives of julolidine are widely recognized for their application in detecting various ions and volatile organic compounds (VOCs). researchgate.netresearchgate.net The strong electron-donating nature of the julolidine nitrogen enhances the molecule's ability to participate in charge-transfer interactions upon binding to an analyte, leading to a detectable optical response. For example, specific julolidine derivatives have been successfully employed for the colorimetric and selective detection of metal ions like Cu²⁺ and Cr³⁺. researchgate.net

The boronic acid group adds a layer of selectivity, acting as a recognition site for specific analytes. While the primary use of boronic acids is for sensing saccharides and reactive oxygen species, their Lewis acidic nature allows for interaction with various nucleophiles, including certain anions. researchgate.net This dual functionality—a sensitive fluorophore and a reactive/binding site—makes this compound a versatile platform. Although direct applications of this compound for specific ions or VOCs require further dedicated research, the foundational components have proven efficacy. The detection of VOCs, in particular, is a significant area of research for applications like breath analysis for disease diagnosis. rsc.org

Advanced Sensing Methodologies

The integration of this compound into more complex sensing strategies has led to the development of probes for dynamic and multi-parameter imaging in biological and chemical systems.

Dual-Color Imaging Strategies

Dual-color or ratiometric imaging allows for more accurate and quantitative analysis by minimizing background interference. Probes based on the julolidine-boronate structure have been instrumental in developing such strategies. A notable example is the probe designated Peroxy Orange 1 (PO1) , which incorporates a julolidine scaffold with a boronic acid trigger. nih.govacs.org PO1 was developed as part of a color palette of probes to enable the simultaneous detection of two different reactive oxygen species (ROS) within cells using dual-color imaging. nih.govacs.org

The sensing mechanism relies on the specific and rapid oxidation of the boronic acid group by hydrogen peroxide (H₂O₂), which cleaves the boronate and "uncages" the julolidine-based fluorophore, leading to a distinct fluorescence emission. nih.gov By pairing PO1 with another probe that responds to a different analyte (like hypochlorous acid) and emits at a different wavelength, researchers can visualize two distinct chemical events in real-time within the same sample. nih.govacs.org Other strategies have also employed boronate-modified fluorophores to create ratiometric sensors that exhibit a spectral shift upon reaction, for instance with H₂O₂, enabling dual-emission channel detection. rsc.org

| Probe Name | Fluorophore Core | Target Analyte | Sensing Mechanism | Application |

| Peroxy Orange 1 (PO1) | Julolidine-Rhodol | H₂O₂ | Boronate deprotection | Dual-color imaging of distinct ROS nih.govacs.org |

| Mito-VH | Hemicyanine | Viscosity & H₂O₂ | Rotor restriction & Boronate deprotection | Two-channel imaging of mitochondrial viscosity and H₂O₂ rsc.org |

Lifetime-Based Viscosity Imaging

Fluorescence lifetime imaging (FLIM) offers an alternative to intensity-based measurements and is often more robust as it is independent of probe concentration and excitation intensity. Julolidine derivatives are excellent candidates for viscosity probes because they can function as "molecular rotors". researchgate.net In these probes, the julolidine group can rotate relative to another part of the molecule. In low-viscosity environments, this rotation is rapid and provides a non-radiative pathway for the excited state to decay, resulting in quenched fluorescence and a short fluorescence lifetime. rsc.orgrsc.org In a highly viscous environment, this intramolecular rotation is restricted, which closes the non-radiative decay channel, leading to a significant increase in both fluorescence intensity and, crucially, fluorescence lifetime. rsc.orgrsc.org

A julolidine-based probe, SEZ-JLD , demonstrated a clear dependence of its fluorescence lifetime on the viscosity of its environment. rsc.org In experiments using water-glycerol mixtures to simulate different viscosities, the fluorescence lifetime of SEZ-JLD increased with higher glycerol (B35011) content. rsc.org This property makes this compound and its derivatives suitable for quantitative mapping of microviscosity in complex systems, such as within different organelles of a living cell, using FLIM. rsc.orgrsc.org

Table of Research Findings on Julolidine-Based Viscosity Probes

| Probe | Key Structural Feature | Viscosity Sensing Mechanism | Observed Change | Reference |

|---|---|---|---|---|

| SEZ-JLD | Julolidine-Chalcogen conjugate | Restriction of intramolecular rotation | ~23-fold fluorescence intensity increase and corresponding lifetime enhancement in glycerol vs. water. | rsc.org |

| Coumarin-Julolidine System | Coumarin donor, Julolidine acceptor | Hindering of rotation in both donor and acceptor components | Increased fluorescence intensity with increased viscosity. | rsc.org |

| 9-(dicyanovinyl)julolidine (DCVJ) | Dicyanovinyl rotor | Restriction of intramolecular rotation | Widely used as a benchmark molecular rotor for viscosity sensing. | rsc.orgrsc.org |

Biological and Medicinal Chemistry Research Involving 9 Julolidine Boronic Acid Structures

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. For a hybrid molecule like 9-julolidine boronic acid, SAR studies would be crucial to optimize its potential as a therapeutic agent.

The biological activity of boronic acid-containing molecules can be finely tuned through structural modifications. Research on various boronic acid inhibitors has demonstrated that changes to the organic scaffold (R-group) attached to the boronic acid moiety significantly impact potency and selectivity. nih.govnih.gov For this compound, synthetic modifications could be explored at several positions:

The Julolidine (B1585534) Core: The aromatic ring of the julolidine structure could be substituted with various electron-donating or electron-withdrawing groups. Such modifications would alter the electronic properties of the entire molecule, potentially influencing its binding affinity to a biological target. Furthermore, modifications to the saturated rings of the julolidine system could impact its conformation and lipophilicity, which are key determinants of pharmacokinetic properties.

The Boronic Acid Group: While the boronic acid itself is the key interacting group, its presentation is critical. Esterification of the boronic acid to form a boronate ester, for instance with pinacol, is a common strategy to improve stability and cell permeability, with the ester being hydrolyzed in vivo to release the active boronic acid. nih.gov

In a study on boronic acid bioisosteres of the anticancer agent combretastatin (B1194345) A-4, modifications to the phenyl ring bearing the boronic acid, such as removing a methoxy (B1213986) group or replacing the phenyl ring with pyridine (B92270), resulted in reduced potency, highlighting the sensitivity of the target interaction to subtle structural changes. nih.gov This underscores the importance of systematic modification in optimizing biological activity.

Computational modeling, including molecular docking, is a powerful tool for predicting and understanding the interactions between a ligand and its biological target. nih.gov For this compound, docking studies would be instrumental in identifying potential protein targets and predicting binding modes.

The boron atom of a boronic acid can form a covalent bond with a nucleophilic serine, threonine, or cysteine residue in an enzyme's active site. researchgate.net Computational models can simulate this covalent docking, providing insights into the geometry and stability of the resulting complex. A study on β-amido boronic acids as inhibitors of the SARS-CoV-2 main protease (Mpro) used virtual screening and computational studies to design and prioritize compounds for synthesis, which were subsequently confirmed to have binding affinity and inhibitory activity. nih.gov

Similarly, docking studies of dipeptidyl boronic acid inhibitors of the human 20S proteasome indicated that the inhibitor interacts in a manner similar to the approved drug Bortezomib. nih.gov For this compound, computational models could predict its interaction with various enzyme active sites, guiding the selection of targets for biological screening and providing a structural basis for the SAR observed. For instance, modeling could explore how the rigid and bulky julolidine scaffold fits into the substrate-binding pockets of various enzymes. ru.nl

Potential as Enzyme Inhibitors

The boronic acid moiety is a privileged functional group for the design of enzyme inhibitors, particularly for serine proteases and other hydrolases. nih.govresearchgate.net

Dipeptidyl Peptidase IV (DPP-IV) is a serine protease that is a validated target for the treatment of type 2 diabetes. kuhes.ac.mw Boronic acids, particularly in the form of dipeptide analogues, are among the most potent classes of DPP-IV inhibitors discovered. These inhibitors typically feature a proline boronic acid (boroPro) or a similar moiety at the P1 position, which interacts with the catalytic serine of the enzyme.

SAR studies on Xaa-boroPro dipeptides have shown that a variety of L-amino acids are tolerated at the P2 position, which occupies the S2 subsite of the enzyme. kuhes.ac.mw There is no specific research available on this compound as a DPPIV inhibitor. However, one could hypothesize its use as a novel, rigid scaffold to occupy the S2 or larger binding sites. The lipophilic and geometrically constrained nature of the julolidine group could impart unique selectivity and potency profiles compared to traditional amino acid side chains.

Table 1: Examples of Boronic Acid-Based Enzyme Inhibitors This table presents examples of boronic acid derivatives and their inhibitory activities against various enzymes to illustrate the potential of the boronic acid pharmacophore.

| Inhibitor Class | Enzyme Target | Example Compound | Inhibitory Activity (Ki or IC50) | Reference |

|---|---|---|---|---|

| Dipeptidyl Boronic Acid | Proteasome (20S) | Bortezomib | 0.6 nM | nih.gov |

| Dipeptidyl Boronic Acid | DPP-IV | Val-boroPro | 16 nM | kuhes.ac.mw |

| Triazole-based Boronic Acid | β-Lactamase (AmpC) | Compound 10a | 140 nM | mdpi.com |

| Pyrazoloquinoline Boronic Acid | CLK1 Kinase | HSD1400 | >70% inhibition at 25 nM | mdpi.com |

Dihydrofolate reductase (DHFR) is a critical enzyme in the synthesis of DNA precursors and is a well-established target for antibacterial and anticancer drugs. There is currently no published research suggesting that this compound is an inhibitor of DHFR. Inhibitors of DHFR, such as methotrexate (B535133) and trimethoprim, are typically substrate analogues that bind non-covalently in the enzyme's active site.

While direct inhibition is not a primary hypothesis, the julolidine moiety's inherent fluorescence could be leveraged to develop probes to study DHFR. Fluorescent ligands are valuable tools for investigating protein conformation and ligand binding. For example, unnatural fluorescent amino acids have been incorporated into DHFR to measure inhibitor binding via Förster resonance energy transfer (FRET). The investigation of this compound in this context would be highly speculative and would first require confirmation of binding to the enzyme.

Development of Antineoplastic Agents

The development of novel antineoplastic (anticancer) agents is a major focus of medicinal chemistry. Both boronic acids and various heterocyclic systems have proven to be fruitful scaffolds for anticancer drug discovery. nih.govresearchgate.net

The boronic acid-containing drug Bortezomib revolutionized the treatment of multiple myeloma by inhibiting the proteasome, a key player in cellular protein degradation. researchgate.net This success has led to the synthesis and evaluation of numerous other boronic acid-based proteasome inhibitors, some of which have shown potent activity against various tumor cell lines. nih.gov